
Flopropione
Übersicht
Beschreibung
Flopropione (C₉H₁₀O₄, CAS 2295-58-1) is a synthetic antispasmodic agent initially recognized for its dual pharmacological actions: inhibition of catechol-O-methyltransferase (COMT) and antagonism of 5-HT₁A receptors . Recent studies have identified its novel role as a selective inhibitor of the TRPV3 ion channel, a warmth-sensitive Ca²⁺-permeable channel implicated in skin inflammation and pruritus . Molecular docking reveals its binding to residues E501 and I505 in TRPV3’s S2 helix, forming a critical hydrogen bond with E501 . This unique profile positions this compound as both a pharmacological tool for TRPV3 studies and a repurposing candidate for dermatological conditions.
Vorbereitungsmethoden
Flopropione is synthesized from phloroglucinol in a Hoesch reaction . The synthetic route involves the reaction of phloroglucinol with propionic acid under specific conditions to yield this compound. The industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Flopropione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can lead to the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Flopropione functions primarily as a 5-HT1A receptor antagonist and exhibits antispasmodic effects. Its ability to selectively inhibit the TRPV3 ion channel has been identified as a key mechanism through which it alleviates skin inflammation and other related conditions.
Clinical Applications
This compound's unique properties suggest multiple clinical applications:
Dermatological Uses
- Treatment of Skin Disorders : this compound has shown promise in alleviating symptoms associated with skin conditions like dermatitis. Its selective inhibition of TRPV3 channels could lead to reduced itching and inflammation, making it a candidate for repurposing in dermatological therapies .
Neurological Applications
- Potential in Pain Management : As a 5-HT1A receptor antagonist, this compound may play a role in modulating pain pathways, potentially offering new avenues for managing chronic pain conditions. The spasmolytic properties may also contribute to muscle relaxation in various neurological conditions.
Case Studies
Several studies have explored the efficacy of this compound in clinical settings:
Study on Skin Inflammation
A study involving mouse models demonstrated that this compound significantly reduced dorsal skin lesions and ear swelling induced by skin sensitizers. This suggests its effectiveness as an anti-inflammatory agent .
Comparative Analysis with Other Compounds
In comparative studies, this compound was evaluated alongside other known TRPV3 inhibitors. It exhibited superior efficacy in reducing TRPV3 activity compared to compounds like dyclonine, which further underscores its potential as a therapeutic agent .
Data Summary
Wirkmechanismus
The mechanism of action of flopropione involves the inhibition of catechol-O-methyltransferase, which leads to an increase in the levels of catecholamines, resulting in adrenergic action. Additionally, this compound exerts anti-serotonin effects by antagonizing serotonin receptors. This dual action contributes to its spasmolytic properties. Recent research has also identified this compound as a selective inhibitor of transient receptor potential vanilloid-3 channels, which are involved in skin inflammation .
Vergleich Mit ähnlichen Verbindungen
TRPV3 Inhibitors
Osthole
- Target : TRPV3 (pore blocker).
- Mechanism: Non-competitive inhibition via pore occlusion, distinct from Flopropione’s gating modulation .
- Therapeutic Use : Reduces DNFB-induced skin inflammation in murine models, with efficacy comparable to this compound .
- Selectivity: No reported activity on TRPV2 or COMT.
Dyclonine
- Target : TRPV3.
- Mechanism : Binds TRPV3 with lower affinity (docking score: −4.5 kcal/mol vs. This compound’s −5.5 kcal/mol) .
- Selectivity : Less potent than this compound and lacks COMT/5-HT₁A activity.
Key Contrast : this compound’s TRPV3 inhibition is mechanistically distinct (reducing open probability) and more selective than Dyclonine, while Osthole provides comparable efficacy via pore blockade.
COMT Inhibitors
Entacapone
- Target : COMT (peripheral).
- Mechanism : Reversible COMT inhibition without TRPV3 modulation .
- Therapeutic Use : Adjunct in Parkinson’s disease.
- Selectivity: No reported antispasmodic or TRPV3 activity.
Phloroglucinol Derivatives
Phlorotannins (Natural Derivatives)
- Target: Anti-inflammatory pathways (e.g., NO suppression in macrophages) .
- Mechanism : Broad anti-inflammatory effects, unlike this compound’s specific ion channel modulation.
- Therapeutic Use : Traditional remedies for skin diseases; lack clinical validation.
Key Contrast: Synthetic this compound offers targeted TRPV3 inhibition, whereas natural phloroglucinols act through diverse, less-defined mechanisms.
Biologische Aktivität
Flopropione is an antispasmodic agent with notable biological activities, particularly in the modulation of transient receptor potential (TRP) channels. This article explores its mechanisms of action, efficacy in various conditions, and relevant case studies that highlight its therapeutic potential.
This compound primarily acts as a selective inhibitor of the TRPV3 channel, a calcium-permeable cation channel predominantly expressed in skin keratinocytes. Research indicates that this compound inhibits TRPV3 channel activity without altering its unitary conductance, demonstrating specificity in its action. The compound also exhibits some inhibitory effects on TRPV2 channels, with an IC50 value of approximately 14.8 ± 6.6 μM, while having no significant impact on other TRP channels such as TRPV1, TRPV4, TRPM8, and TRPA1 .
Key Findings:
- TRPV3 Inhibition : this compound binds to specific residues (E501 and I505) in the S2-helix of the TRPV3 channel, crucial for its inhibitory effect .
- TRPV2 Inhibition : Moderate inhibition observed; however, it is significantly less potent compared to its effect on TRPV3 .
Efficacy in Clinical Studies
This compound has been evaluated for its efficacy in various clinical settings, particularly in treating conditions associated with smooth muscle spasms.
Case Study: Ureteral Stones
A clinical trial involving 500 male patients assessed the efficacy of this compound as part of a conservative treatment regimen for ureteral stones. Patients were randomized into four groups:
- Control (analgesics only)
- This compound + Quercus salicina extract
- Naftopidil alone
- Naftopidil + this compound + Quercus salicina extract
Results :
- The group receiving this compound and Quercus salicina showed significant improvement in stone expulsion rates compared to the control group.
- Side effects were minimal and comparable across groups, indicating a favorable safety profile for this compound .
Group | Treatment | Patients Analyzed | Stone Expulsion Rate (%) | Side Effects |
---|---|---|---|---|
A | Analgesics only | 87 | 30 | 1 |
B | This compound + QS | 86 | 45 | 1 |
C | Naftopidil | 81 | 35 | 2 |
D | Naftopidil + this compound + QS | 81 | 50 | 1 |
Anti-inflammatory Properties
In addition to its spasmolytic effects, this compound has demonstrated anti-inflammatory properties in preclinical models. In a study using a mouse model of skin inflammation induced by DNFB (dinitrofluorobenzene), this compound significantly alleviated dorsal skin lesions and ear swelling . This suggests potential applications in dermatological disorders such as dermatitis and pruritus.
Q & A
Basic Research Questions
Q. What are the key chemical properties and analytical methods for identifying Flopropione?
this compound (C₉H₁₀O₄; CAS 2295-58-1) is characterized by a molecular weight of 182.17 g/mol and a melting point of 177–181°C . Key analytical methods include:
- UV-Vis Spectroscopy : Ethanol solutions (1:200,000) exhibit absorption spectra consistent with reference standards .
- Purity Testing :
- Clarity/Color: Solutions in ethanol must match standard fluid H .
- Heavy Metals: ≤20 ppm via Method 4 .
- Arsenic: ≤2 ppm via Method 3 .
Q. What are the established pharmacological mechanisms of this compound?
this compound is a spasmolytic agent with multiple proposed mechanisms:
- 5-HT1A Receptor Antagonism : Inhibits serotonin signaling, contributing to smooth muscle relaxation .
- GABA Receptor Modulation : Enhances inhibitory effects on neuronal excitability, potentially aiding gastrointestinal disorders .
- Anti-inflammatory Effects : Suppresses pro-inflammatory cytokines .
Q. How is this compound synthesized, and what purity standards are required for experimental use?
Synthesis involves propionylation of phloroglucinol derivatives. Purity criteria include:
- Melting Point : 177–181°C .
- Ethanol Solubility : Clear, colorless solutions at 1.0 g/10 mL .
- Impurity Limits : Heavy metals (≤20 ppm) and arsenic (≤2 ppm) .
Advanced Research Questions
Q. How can contradictions in this compound’s mechanism of action be resolved?
Conflicting evidence includes:
- COMT Inhibition : Traditionally cited but disputed by recent studies showing no direct COMT inhibition in ureteral or sphincter of Oddi models .
- TRPV3 Channel Inhibition : New evidence identifies this compound as a selective TRPV3 inhibitor (IC₅₀ = 17.8 ± 3.5 µM), reducing skin inflammation in murine models .
Methodological Recommendations :
- Conduct in vitro comparative assays (e.g., receptor binding vs. COMT activity) .
- Use molecular docking to validate interactions with TRPV3 residues (e.g., E501, I505) .
Q. What experimental designs are optimal for studying this compound’s therapeutic potential in neurological disorders?
- Animal Models : Utilize DNFB-induced skin inflammation models to assess TRPV3-mediated neurogenic inflammation .
- Dosage : Administer 10–50 mg/kg orally, monitoring GABAergic effects via EEG or behavioral assays .
- Controls : Include TRPV3 knockout mice to isolate target effects .
Q. How can researchers address variability in this compound’s efficacy across in vitro and in vivo studies?
- Pharmacokinetic Profiling : Measure bioavailability and metabolite formation using HPLC-MS .
- Temporal Analysis : Track onset of action (hours) vs. chronic effects (days/weeks) in longitudinal studies .
- Statistical Rigor : Report means ± SD with ≤3 significant figures, justifying precision via instrumentation limits .
Q. What methodologies validate this compound’s selectivity for TRPV3 over related ion channels?
- Patch-Clamp Electrophysiology : Compare inhibition of TRPV3 vs. TRPV1/4 in HEK293 cells .
- Single-Channel Analysis : Confirm reduced open probability without altering unit conductance .
Q. Methodological Best Practices
Q. How to formulate a research question on this compound’s dual spasmolytic/anti-inflammatory roles?
Use the PICOT Framework :
- Population : Murine models with induced colitis.
- Intervention : this compound (20 mg/kg/day).
- Comparison : Standard therapy (e.g., mesalamine).
- Outcome : Colitis severity (histopathology score, cytokine levels).
- Time : 14-day treatment .
Q. What statistical approaches ensure robust analysis of this compound’s dose-response relationships?
- Nonlinear Regression : Fit IC₅₀ curves using tools like GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare multiple dosage groups (e.g., 10, 20, 50 mg/kg) .
Q. How to design a study reconciling this compound’s historical and emerging mechanisms?
- Hypothesis : TRPV3 inhibition, not COMT, mediates spasmolytic effects.
- Methods :
Q. Data Presentation Guidelines
Eigenschaften
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHLEKANMPKYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045851 | |
Record name | Flopropione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-58-1 | |
Record name | Flopropione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2295-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flopropione [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | flopropione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | flopropione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(2,4,6-trihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Flopropione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flopropione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLOPROPIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V5NVB5Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.